molecular formula C6H10FN B12863339 3-Allyl-3-fluoro-azetidine

3-Allyl-3-fluoro-azetidine

Cat. No.: B12863339
M. Wt: 115.15 g/mol
InChI Key: BQOASKOWHNNZBN-UHFFFAOYSA-N
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Description

3-Allyl-3-fluoro-azetidine is a four-membered nitrogen-containing heterocyclic compound. . The presence of both allyl and fluoro substituents on the azetidine ring further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-3-fluoro-azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of N-allyl fluoroamines. This reaction can be catalyzed by various agents, including copper catalysts under photo-induced conditions . The reaction conditions often involve mild temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-3-fluoro-azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The fluoro and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-Allyl-3-fluoro-azetidine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for the development of bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.

    Medicine: this compound derivatives may exhibit pharmacological activities, making them potential leads for drug discovery. Their ability to interact with biological targets can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

3-fluoro-3-prop-2-enylazetidine

InChI

InChI=1S/C6H10FN/c1-2-3-6(7)4-8-5-6/h2,8H,1,3-5H2

InChI Key

BQOASKOWHNNZBN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CNC1)F

Origin of Product

United States

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